11-Keto-6-methylene-androsterone
Description
11-Keto-6-methylene-androsterone is a synthetic steroid derivative characterized by structural modifications to the androstane backbone. The compound features a keto group at position 11 and a methylene group at position 6, distinguishing it from endogenous androgens like testosterone and dihydrotestosterone (DHT). These modifications are hypothesized to alter receptor binding affinity, metabolic stability, and biological activity compared to natural steroids .
Properties
Molecular Formula |
C₂₀H₂₄O₃ |
|---|---|
Molecular Weight |
312.4 |
Synonyms |
(8S,9S,10R,13S,14S)-10, 13-Dimethylene-7,8,10,12,13,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H,6H,9H)-trione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
Functional Implications :
- Adrenosterone is a natural adrenal steroid metabolite involved in cortisol biosynthesis. Its Δ4-3-keto configuration allows for interactions with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, enabling conversion to cortisol precursors .
| Property | 11-Keto-6-methylene-androsterone | Adrenosterone |
|---|---|---|
| Position 6 Modification | Methylene (CH₂) | None (Δ4 double bond) |
| Enzymatic Targets | Not well characterized | 11β-HSD, CYP17A1 |
| Biological Role | Synthetic; potential AR modulation | Cortisol precursor |
Research Findings: Adrenosterone’s role in glucocorticoid synthesis is well-documented, whereas 11-Keto-6-methylene-androsterone’s synthetic structure may prioritize AR antagonism or anabolic effects, though further studies are needed .
6-Ketoprogesterone
Structural Features :
Functional Implications :
- The 6-keto group may reduce binding to progesterone receptors (PR) compared to natural progesterone .
- The absence of an 11-keto group limits cross-reactivity with glucocorticoid or mineralocorticoid pathways, unlike 11-Keto-6-methylene-androsterone .
| Property | 11-Keto-6-methylene-androsterone | 6-Ketoprogesterone |
|---|---|---|
| Backbone | Androstane (C19) | Pregnane (C21) |
| Position 6 Modification | Methylene (CH₂) | Ketone (C=O) |
| Receptor Affinity | Hypothesized AR modulation | Weak PR interaction |
Research Findings :
6-Ketoprogesterone’s reduced PR affinity highlights how ketone substitutions at position 6 can diminish hormonal activity, whereas methylene groups in 11-Keto-6-methylene-androsterone may enhance steric effects for AR binding .
6-Dibromomethylene-testosterone
Structural Features :
Functional Implications :
- This contrasts with 11-Keto-6-methylene-androsterone, where the methylene group may allow enzymatic processing .
- Both compounds likely exhibit altered AR binding compared to testosterone due to position 6 modifications .
Research Findings: 6-Dibromomethylene-testosterone’s irreversible AR binding (due to bromine’s electronegativity) suggests that even minor structural changes at position 6 can drastically alter pharmacological profiles .
11α-Hydroxy-6-dehydroprogesterone
Structural Features :
Functional Implications :
- However, the 11α-hydroxy group may reduce glucocorticoid activity compared to 11-keto derivatives .
Research Findings :
This compound’s design underscores the importance of 11-position modifications in shifting activity between glucocorticoid and progestogenic pathways .
11β-Hydroxyandrosterone-3-glucuronide
Structural Features :
Functional Implications :
- Glucuronidation enhances water solubility, facilitating renal excretion. The 11β-hydroxy group is a metabolite of adrenal androgens, unlike the synthetic 11-keto group in 11-Keto-6-methylene-androsterone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
